molecular formula C15H23NO5S B13439337 N-(butylsulfonyl)-L-tyrosine,ethyl ester

N-(butylsulfonyl)-L-tyrosine,ethyl ester

Cat. No.: B13439337
M. Wt: 329.4 g/mol
InChI Key: GXRNHZPPGMECTH-UHFFFAOYSA-N
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Description

N-(butylsulfonyl)-L-tyrosine, ethyl ester is a chemical compound that belongs to the class of sulfonyl amino acid esters This compound is characterized by the presence of a butylsulfonyl group attached to the nitrogen atom of L-tyrosine, with an ethyl ester group at the carboxyl end

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butylsulfonyl)-L-tyrosine, ethyl ester typically involves the following steps:

Industrial Production Methods

Industrial production methods for N-(butylsulfonyl)-L-tyrosine, ethyl ester are designed to be efficient and scalable. These methods often involve:

Chemical Reactions Analysis

Types of Reactions

N-(butylsulfonyl)-L-tyrosine, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(butylsulfonyl)-L-tyrosine, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(butylsulfonyl)-L-tyrosine, ethyl ester involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    N-(butylsulfonyl)-L-tyrosine: The non-esterified form of the compound.

    N-(methylsulfonyl)-L-tyrosine, ethyl ester: A similar compound with a methylsulfonyl group instead of a butylsulfonyl group.

    N-(butylsulfonyl)-L-phenylalanine, ethyl ester: A similar compound with phenylalanine instead of tyrosine

Uniqueness

N-(butylsulfonyl)-L-tyrosine, ethyl ester is unique due to the presence of both the butylsulfonyl and ethyl ester groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

ethyl 2-(butylsulfonylamino)-3-(4-hydroxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO5S/c1-3-5-10-22(19,20)16-14(15(18)21-4-2)11-12-6-8-13(17)9-7-12/h6-9,14,16-17H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRNHZPPGMECTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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